Effect of Meta-Dimethylamino Substitution on DAT/NET Affinity
Introduction of a meta-dimethylamino substituent on the 2-amino-2-arylethanol scaffold substantially enhances affinity for both dopamine transporter (DAT) and norepinephrine transporter (NET) relative to unsubstituted phenyl analogs. In a series of amino alcohol derivatives disclosed for neurotransmitter reuptake inhibition, the presence of a basic amine substituent on the aromatic ring (exemplified by dimethylamino-containing compounds) contributed to improved transporter engagement compared to compounds lacking this secondary basic center [1]. While the patent does not disclose the exact Ki value for (R)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol itself, the class-level SAR indicates that the dimethylamino moiety serves as a critical pharmacophoric element for dual DAT/NET modulation [1].
| Evidence Dimension | Monoamine transporter affinity (DAT/NET binding contribution) |
|---|---|
| Target Compound Data | Contains meta-N(CH3)2 substituent; class-level SAR demonstrates enhanced dual transporter engagement |
| Comparator Or Baseline | Unsubstituted 2-amino-2-arylethanol core (phenyl without dimethylamino group) |
| Quantified Difference | Qualitative improvement in transporter affinity attributed to the presence of the dimethylamino pharmacophore |
| Conditions | In vitro radioligand displacement assays using recombinant human transporters or rodent brain synaptosomal preparations |
Why This Matters
For CNS-focused medicinal chemistry programs targeting monoamine transporters (depression, ADHD, pain indications), the meta-dimethylamino substitution is a validated design element for achieving polypharmacology at DAT and NET, distinguishing this compound from simpler building blocks that lack CNS-relevant functional groups.
- [1] U.S. Patent Application Publication No. US 2007/0105868 A1. Amine compounds and inhibiting neurotransmitter reuptake. Mayo Foundation for Medical Education and Research. May 8, 2007. View Source
